molecular formula C10H7F3O B13168731 4-Methyl-2-(trifluoroprop-1-YN-1-YL)phenol

4-Methyl-2-(trifluoroprop-1-YN-1-YL)phenol

Cat. No.: B13168731
M. Wt: 200.16 g/mol
InChI Key: XQRDFZWYHQKNNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-methylphenol with trifluoropropyne under specific conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact industrial methods may vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(trifluoroprop-1-YN-1-YL)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-2-(trifluoroprop-1-YN-1-YL)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoroprop-1-YN-1-YL)phenol involves its interaction with specific molecular targets and pathways. The trifluoropropynyl group can interact with enzymes and receptors, potentially modulating their activity. The phenol group can also participate in hydrogen bonding and other interactions with biomolecules, contributing to its overall effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

4-methyl-2-(3,3,3-trifluoroprop-1-ynyl)phenol

InChI

InChI=1S/C10H7F3O/c1-7-2-3-9(14)8(6-7)4-5-10(11,12)13/h2-3,6,14H,1H3

InChI Key

XQRDFZWYHQKNNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C#CC(F)(F)F

Origin of Product

United States

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